Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide
Overview
Description
Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide (GD4K-na) is a substrate for human enteropeptidase . It is a sensitive and specific fluorogenic substrate for enterokinase .
Synthesis Analysis
The purified L-HEP cleaved the synthetic peptide substrate this compound with kinetic parameters K(m)=0.16 mM and k(cat)=115 s(-1) and small ester Z-Lys-SBzl with K(m)=140 microM, k(cat)=133 s(-1) .Molecular Structure Analysis
The molecular formula of this compound is C34H44N8O14 . The molecular weight is 788.8 g/mol . The IUPAC name is 3-[(2-aminoacetyl)amino]-4-[[1-[[1-[[1-[[6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid .Chemical Reactions Analysis
This compound is a substrate for human enteropeptidase . It is cleaved by the purified L-HEP .Physical and Chemical Properties Analysis
This compound is a powder that is soluble in water at 50 mg/mL, clear, colorless . It has a molecular weight of 788.76 .Scientific Research Applications
Enzymatic specificity of prolyl oligopeptidase The study explored the secondary specificity of prolyl oligopeptidase, particularly its interactions with residues linked to proline, a primary specificity determinant. The research used various peptide substrates, noting that elongation of the classic dipeptide substrate with additional residues resulted in decreased specificity rate constants. The study found a limited binding site for prolyl oligopeptidase, a notable distinction compared to other serine endopeptidases. Interestingly, the insertion of charged residues like lysine or aspartic acid significantly influenced the rates and pH-rate profiles, hinting at a charged active site at higher pH levels that could attract or repel charged substrates (Polgár, 1992).
Enzyme Inhibition and Activity Studies
Investigating effects of denaturants on recombinant bovine Enterokinase This research focused on the inhibitory effects of denaturants such as guanidine hydrochloride, thiourea, and urea on the activity of recombinant bovine Enterokinase (rEK) during the hydrolysis of Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide. It was discovered that these denaturants had a strong inhibitory effect on rEK activity, with specific concentrations leading to significant loss of enzyme activity. The study suggested that the mechanism of inhibition by these denaturants is reversible and competitive (Qing-xi, 2011).
Mechanism of Action
Target of Action
Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is a substrate for human enteropeptidase . Enteropeptidase is an enzyme that plays a crucial role in the digestion of proteins by activating trypsinogen to trypsin .
Mode of Action
The compound this compound interacts with its target, enteropeptidase, by fitting into the enzyme’s active site . This interaction triggers the conversion of trypsinogen, an inactive enzyme, into its active form, trypsin .
Biochemical Pathways
The activation of trypsinogen to trypsin by this compound and enteropeptidase is a key step in the proteolytic cascade in the digestive system . This cascade involves a series of reactions that break down dietary proteins into their constituent amino acids, which can then be absorbed and utilized by the body .
Pharmacokinetics
It is soluble in water, suggesting that it could be readily absorbed and distributed in the body .
Result of Action
The primary molecular effect of this compound’s action is the activation of trypsinogen to trypsin . This leads to the breakdown of proteins in the digestive system, facilitating their absorption into the bloodstream .
Biochemical Analysis
Biochemical Properties
Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide serves as a substrate for human enteropeptidase, an enzyme that catalyzes the cleavage of peptide bonds. The interaction between this compound and enteropeptidase is characterized by a high affinity, with a Km value of 0.16 mM . This substrate-enzyme interaction is essential for studying the catalytic efficiency and specificity of enteropeptidase. Additionally, this compound can be used to investigate the activity of other proteases and to screen for potential inhibitors.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells expressing enteropeptidase, the hydrolysis of this compound leads to the release of beta-naphthylamide, which can be detected fluorometrically. This reaction is used to monitor enzyme activity and to study the regulation of proteolytic pathways. The presence of this compound in cellular environments can also impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteases involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and cleavage by enteropeptidase. The enzyme specifically binds to the Gly-Asp-Asp-Asp-Asp-Lys sequence and catalyzes the hydrolysis of the peptide bond, releasing beta-naphthylamide. This reaction is highly specific and efficient, with a kcat value of 115 s^-1 . The binding interactions between this compound and enteropeptidase are mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and activity of this compound can be influenced by various factors such as temperature, pH, and storage conditions. The compound is stable at -80°C for up to two years and at -20°C for up to one year when stored as a powder . In solution, this compound remains stable for six months at -80°C and for one month at -20°C. Over time, the activity of this compound may decrease due to degradation or changes in its chemical structure, which can affect its interactions with enzymes and its overall efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and effectively serves as a substrate for studying enteropeptidase activity. At high doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of normal cellular functions . The threshold for these effects depends on the specific animal model and the experimental conditions used.
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis and enzyme regulation. As a substrate for enteropeptidase, it participates in the activation of digestive proteases, which are essential for protein digestion and nutrient absorption. The hydrolysis of this compound by enteropeptidase generates beta-naphthylamide, which can be further metabolized or excreted by the cell . The compound’s involvement in these pathways highlights its importance in studying enzyme kinetics and the regulation of proteolytic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in water and organic solvents facilitates its uptake and distribution in various cellular compartments . Once inside the cell, this compound can localize to specific regions where enteropeptidase or other proteases are active, allowing for targeted studies of enzyme activity and substrate specificity.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles where proteolytic enzymes are present, such as the endoplasmic reticulum, lysosomes, or the cytoplasm . This localization is crucial for studying the spatial regulation of proteolytic activity and the role of this compound in cellular processes.
Properties
IUPAC Name |
3-[(2-aminoacetyl)amino]-4-[[1-[[1-[[1-[[6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N8O14/c35-10-4-3-7-20(30(52)37-19-9-8-17-5-1-2-6-18(17)11-19)39-32(54)22(13-27(46)47)41-34(56)24(15-29(50)51)42-33(55)23(14-28(48)49)40-31(53)21(12-26(44)45)38-25(43)16-36/h1-2,5-6,8-9,11,20-24H,3-4,7,10,12-16,35-36H2,(H,37,52)(H,38,43)(H,39,54)(H,40,53)(H,41,56)(H,42,55)(H,44,45)(H,46,47)(H,48,49)(H,50,51) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWULMEPVZWTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N8O14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70023-02-8 | |
Record name | Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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